molecular formula C16H12N4O3 B11983164 2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid

2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid

Cat. No.: B11983164
M. Wt: 308.29 g/mol
InChI Key: BKRRBSABIOHPGD-UFWORHAWSA-N
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Description

2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid is a complex organic compound that belongs to the benzimidazole derivatives family. This compound is characterized by its unique structure, which includes a benzimidazole ring system and a benzoic acid moiety connected through a hydrazono linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid typically involves a multi-step process. One common method starts with the condensation of benzimidazole with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate in acetonitrile. This reaction forms an intermediate, which is then subjected to hydrolysis to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups attached.

Scientific Research Applications

2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid stands out due to its specific hydrazono linkage, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other benzimidazole derivatives and contributes to its distinct biological activities.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

2-[(E)-(3H-benzimidazole-5-carbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C16H12N4O3/c21-15(10-5-6-13-14(7-10)18-9-17-13)20-19-8-11-3-1-2-4-12(11)16(22)23/h1-9H,(H,17,18)(H,20,21)(H,22,23)/b19-8+

InChI Key

BKRRBSABIOHPGD-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O

Origin of Product

United States

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